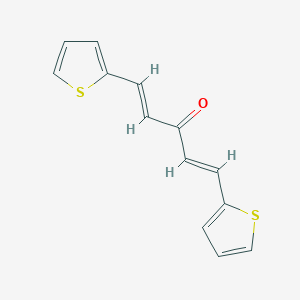
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one
Übersicht
Beschreibung
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one, commonly referred to as BTP, is a novel organic compound of great interest to the scientific community. BTP is a highly reactive dienone with a wide range of applications in synthetic organic chemistry, including the synthesis of biologically active compounds, the formation of polymers, and its use as a catalyst for various reactions. It has been studied for its potential use in pharmaceuticals, agrochemicals, and other industrial applications.
Wissenschaftliche Forschungsanwendungen
Catalysis in Organic Reactions
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one stabilizes palladium nanoparticles, which are used as efficient and recoverable catalysts for Suzuki cross-couplings and Heck reactions under fluorous biphasic conditions. This use highlights its role in organic synthesis and its potential for recycling in catalytic processes (Moreno-Mañas, Pleixats, & Villarroya, 2001).
Synthesis Under Specific Conditions
The compound has been synthesized under ultrasound irradiation using anhydrous K_2CO_3 as a catalyst. This method is noted for its convenient operation, short reaction time, and high yield, demonstrating the compound's versatility in different synthesis conditions (Wei, 2006).
Design and Synthesis of Derivatives
Various derivatives of this compound have been designed and synthesized, with the aim of studying their structural and chemical properties. The reaction conditions and mechanisms for these derivatives have been explored, contributing to the understanding of this class of compounds (Ya-nin, 2013).
Photochemical Reactions
The compound has been studied in the context of photochemical reactions. For example, its reaction in co-crystal forms under specific light conditions has been observed, contributing to the understanding of its photoreactive properties and potential applications in photochemistry (Santra & Biradha, 2011).
Antibacterial Activity
A derivative of this compound has been evaluated for its potential as an antibacterial agent. The compound showed promising activity against various bacteria, indicating its potential in the development of new antibacterial agents (Purwanggana, Mumpuni, & Mulatsari, 2018).
Electropolymerization for Battery Applications
The compound has been involved in the synthesis of fluorine-substituted phenylene-thienyl polymers, which were then used in battery applications. The electropolymerization of these monomers and their electrochemical properties highlight the compound's potential in the development of new materials for energy storage (Sarker, Gofer, Killian, Poehler, & Searson, 1998).
Anticancer Activity
This compound and its derivatives have shown significant anticancer activities. Studies focusing on the structure-activity relationships of these compounds provide valuable insights into their potential as antitumor agents (Suarez et al., 2010).
Bioreduction Processes
The compound has been used in chemoselective bioreduction processes mediated by Saccharomyces cerevisiae, showcasing its role in biotransformation and organic synthesis (Schaefer, Silva, Stambuk, & Nascimento, 2013).
Wirkmechanismus
Target of Action
1,5-Bis-(2-thienyl)-1,4-pentadien-3-one is a derivative of chalcone . Chalcones have been well studied and have demonstrated various pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity . The primary targets of chalcones are diverse, as they can inhibit various targets of antibiotic-resistance development pathways .
Mode of Action
Chalcones, in general, interact with their targets through the presence of the reactive α,β-unsaturated system in their rings . This system shows different potential pharmacological properties .
Biochemical Pathways
Chalcones have been found to inhibit diverse targets of antibiotic-resistance development pathways , suggesting that they may affect multiple biochemical pathways.
Result of Action
Chalcones have demonstrated various pharmacological properties, including inhibitory activity on enzymes, anticancer, anti-inflammatory, antibacterial, antifungal, antimalarial, antiprotozoal, and anti-filarial activity .
Action Environment
It is known that changing the structure of chalcones by adding substituent groups to the aromatic ring can increase potency, reduce toxicity, and broaden pharmacological action .
Eigenschaften
IUPAC Name |
(1E,4E)-1,5-dithiophen-2-ylpenta-1,4-dien-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10OS2/c14-11(5-7-12-3-1-9-15-12)6-8-13-4-2-10-16-13/h1-10H/b7-5+,8-6+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWLDEULFZPGROA-KQQUZDAGSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C=CC(=O)C=CC2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CSC(=C1)/C=C/C(=O)/C=C/C2=CC=CS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10OS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


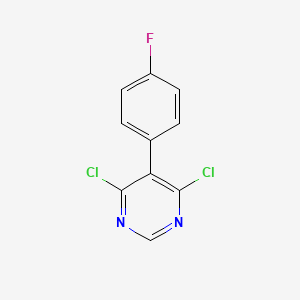
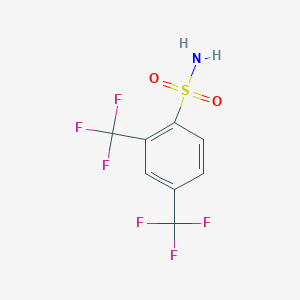
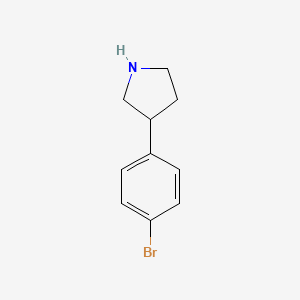
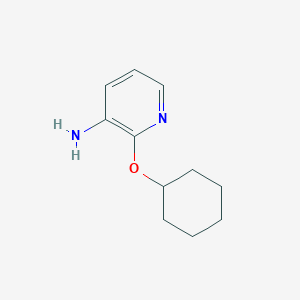
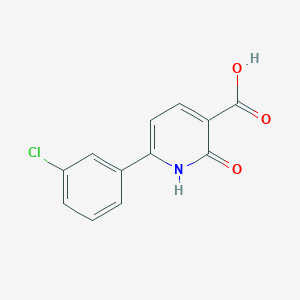

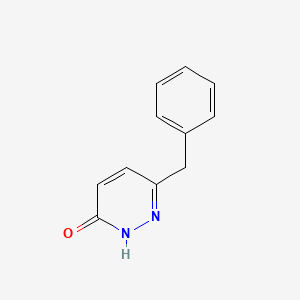
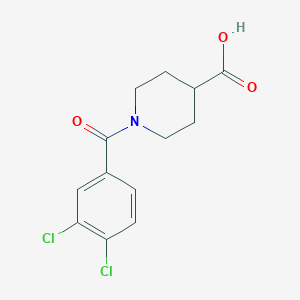
![3-[(3,4-Dichlorobenzyl)oxy]benzoic acid](/img/structure/B3034239.png)
![3-Azabicyclo[3.1.1]heptan-6-one hydrochloride](/img/structure/B3034241.png)
![4-[(3-Chlorophenoxy)methyl]benzoic acid](/img/structure/B3034246.png)
![2-amino-4-(3,4-dimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B3034247.png)


